molecular formula C10H10ClN5 B2789563 6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine CAS No. 882765-46-0

6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine

Cat. No.: B2789563
CAS No.: 882765-46-0
M. Wt: 235.68
InChI Key: GWKFNDAKLAWEKP-UHFFFAOYSA-N
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Description

6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine typically involves multiple steps. One common method starts with the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the pyridin-3-ylmethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-4-N-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5/c11-9-8(12)10(16-6-15-9)14-5-7-2-1-3-13-4-7/h1-4,6H,5,12H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKFNDAKLAWEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C(=NC=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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